molecular formula C19H26N4O3S B2766334 1-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-3-(m-tolyl)propan-1-one CAS No. 2034245-22-0

1-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-3-(m-tolyl)propan-1-one

Cat. No. B2766334
M. Wt: 390.5
InChI Key: KXSMCYVIEDMBKU-UHFFFAOYSA-N
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Description

1-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-3-(m-tolyl)propan-1-one is a useful research compound. Its molecular formula is C19H26N4O3S and its molecular weight is 390.5. The purity is usually 95%.
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Scientific Research Applications

Synthetic Methodologies and Chemical Transformations

Compounds related to the specified chemical structure have been the subject of extensive research in synthetic organic chemistry, particularly in the context of creating novel heterocyclic compounds. For instance, the addition of diazomethane and diazoethane to enantiopure substrates has afforded corresponding pyrazolines with high diastereoselectivity, which could be further transformed into cyclopropanes and 3-oxabicyclo[4.1.0]heptan-2-ones under specific conditions, demonstrating the versatility of these compounds in synthetic applications (Cruz Cruz et al., 2009). Moreover, the cyclo-addition reaction of diazomethane with α,β-unsaturated sulfones highlighted the potential for creating 1- or 2-pyrazolines, showcasing a method for functionalizing sulfones and exploring their reactivity (Helder et al., 1973).

Corrosion Inhibition

Compounds containing diazole groups have been evaluated for their performance as corrosion inhibitors, demonstrating effectiveness in protecting metals against acidic corrosion. This application is particularly relevant for industrial scenarios where metal longevity is critical. The study by Babić-Samardžija et al. (2005) revealed that heterocyclic diazoles, including pyrazole derivatives, could significantly decrease corrosion rates in acidic environments, indicating the potential of these compounds in corrosion protection technologies (Babić-Samardžija et al., 2005).

Antimicrobial Applications

The synthesis of new heterocyclic compounds incorporating sulfamoyl moieties, including pyrazole derivatives, has been aimed at creating effective antimicrobial agents. Darwish et al. (2014) synthesized a variety of heterocyclic compounds bearing a biologically active sulfonamide moiety, which were evaluated for their in vitro antibacterial and antifungal activities, showing promising results. This research underscores the potential of such compounds in the development of new antimicrobial agents (Darwish et al., 2014).

Photolytic and Thermal Transformations

Research into the thermal and photolytic transformations of spirocyclic 3H-pyrazoles formed by reactions of methyl, phenyl, and p-tolyl phenylethynyl sulfones with 9-diazofluorene has provided insights into the stability and reactivity of these compounds under different conditions. Vasin et al. (2014) explored the isomerization and transformation of these pyrazoles into various structurally complex derivatives, indicating the potential for fine-tuning the properties of these compounds through controlled reactions (Vasin et al., 2014).

properties

IUPAC Name

3-(3-methylphenyl)-1-[4-(1-methylpyrazol-4-yl)sulfonyl-1,4-diazepan-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O3S/c1-16-5-3-6-17(13-16)7-8-19(24)22-9-4-10-23(12-11-22)27(25,26)18-14-20-21(2)15-18/h3,5-6,13-15H,4,7-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXSMCYVIEDMBKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CCC(=O)N2CCCN(CC2)S(=O)(=O)C3=CN(N=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-3-(m-tolyl)propan-1-one

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